molecular formula C8H20Cl2N2 B2820059 3-Ethyl-1,3-dimethylpiperazine;dihydrochloride CAS No. 2377033-89-9

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride

Cat. No.: B2820059
CAS No.: 2377033-89-9
M. Wt: 215.16
InChI Key: BDNGGLHHZSEGCN-UHFFFAOYSA-N
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Description

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride is a chemical compound with the molecular formula C8H18N2.2ClH. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,3-dimethylpiperazine;dihydrochloride typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 1,3-dimethylpiperazine with ethyl halides under basic conditions to introduce the ethyl group at the desired position. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. The final product is often purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperazine derivatives.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,3-dimethylpiperazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptor sites, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride is unique due to its specific substitution pattern, which provides a balance of hydrophobicity and steric effects. This makes it a versatile compound in various chemical and biological applications, distinguishing it from other piperazine derivatives .

Properties

IUPAC Name

3-ethyl-1,3-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-4-8(2)7-10(3)6-5-9-8;;/h9H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNGGLHHZSEGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCN1)C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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